

# MB076: A Boronic Acid Transition State Inhibitor Targeting Class C $\beta$ -Lactamases

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## Compound of Interest

Compound Name: MB076

Cat. No.: B12384461

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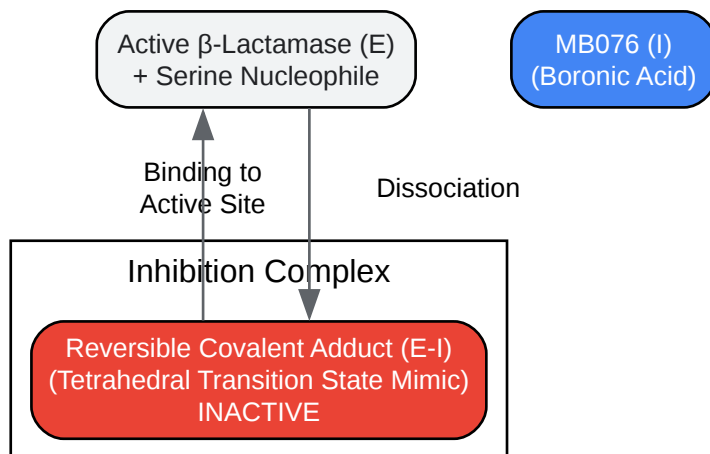
## Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics. Class C  $\beta$ -lactamases, also known as Acinetobacter-derived cephalosporinases (ADCs), are a major contributor to resistance in *Acinetobacter baumannii*, a pathogen of critical concern. **MB076** is a novel, heterocyclic triazole-based boronic acid transition state inhibitor (BATSI) designed to counteract this resistance mechanism. By mimicking the tetrahedral transition state of  $\beta$ -lactam hydrolysis, **MB076** potently and reversibly inhibits Class C  $\beta$ -lactamases, thereby restoring the efficacy of cephalosporin antibiotics.[1][2][3] This guide provides a comprehensive overview of the technical data and experimental protocols related to **MB076**.

## Mechanism of Action

**MB076** acts as a reversible, competitive inhibitor of serine  $\beta$ -lactamases.[1] The core of its inhibitory activity lies in its boronic acid moiety. The electrophilic boron atom mimics the carbonyl carbon of the  $\beta$ -lactam ring.[4] When **MB076** enters the active site of a  $\beta$ -lactamase, the catalytic serine residue attacks the boron atom, forming a stable, covalent adduct. This adduct resembles the tetrahedral transition state of the natural substrate hydrolysis, effectively locking the enzyme in an inactive conformation and preventing the breakdown of  $\beta$ -lactam antibiotics.[1][4]

## Mechanism of Reversible Competitive Inhibition by MB076

[Click to download full resolution via product page](#)Mechanism of **MB076** inhibition.

## Quantitative Data

### Inhibitory Activity of MB076

**MB076** demonstrates potent inhibition against a range of Class C ADC  $\beta$ -lactamase variants, with inhibition constants ( $K_i$ ) in the sub-micromolar range. The data below summarizes the  $K_i$  values of **MB076** against various ADC variants as determined by nitrocefin hydrolysis inhibition.

[\[1\]](#)[\[2\]](#)

ADC Variant	Ki of MB076 (nM)
ADC-7	120 ± 10
ADC-25	140 ± 10
ADC-30	60 ± 10
ADC-33	110 ± 10
ADC-57	130 ± 10
ADC-75	150 ± 10
ADC-131	110 ± 10

Data sourced from Powers et al., 2023.[1]

## Synergistic Activity with Cephalosporins

**MB076** acts synergistically with cephalosporin antibiotics to restore their activity against resistant bacterial strains. The following table presents the Minimum Inhibitory Concentrations (MICs) of various cephalosporins against *E. coli* expressing different ADC variants, with and without a fixed concentration of **MB076** (10 mg/L).[1][5]

Antibiotic	ADC Variant	MIC (mg/L) without MB076	MIC (mg/L) with 10 mg/L MB076	Fold Reduction in MIC
Ceftazidime	ADC-30	>128	1	>128
Ceftazidime	ADC-33	64	0.5	128
Cefotaxime	ADC-30	128	0.25	512
Cefotaxime	ADC-33	128	0.25	512

Data sourced from Powers et al., 2023.[1]

## Pharmacokinetic Profile

A key advantage of **MB076** is its improved plasma stability compared to earlier generation boronic acid inhibitors like S02030. This enhanced stability is attributed to the replacement of a thiophene ring with a more stable 5-amino-1,3,4-thiadiazol-2-thiol ring.[\[6\]](#)

Compound	Human Plasma Half-life (t <sub>1/2</sub> )
MB076	29 hours
S02030	9 hours

Data sourced from MedChemExpress and ResearchGate, referencing Powers et al., 2023.[\[5\]](#)  
[\[7\]](#)

## Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of **MB076**.

### Protein Expression and Purification

- **Gene Synthesis and Cloning:** Genes encoding the ADC  $\beta$ -lactamase variants are synthesized and cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal polyhistidine tag.
- **Transformation:** The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).
- **Protein Expression:** A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated overnight at 18°C.
- **Cell Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5), and lysed by sonication on ice.

- **Purification:** The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The ADC enzyme is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- **Dialysis and Storage:** The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

## Enzyme Inhibition Kinetics

- **Assay Principle:** The inhibitory activity of **MB076** is determined by measuring its effect on the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by the purified ADC  $\beta$ -lactamase. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 490 nm.[\[8\]](#)[\[9\]](#)
- **Reagents:**
  - **Assay Buffer:** 50 mM sodium phosphate buffer, pH 7.0.
  - **Enzyme Solution:** Purified ADC  $\beta$ -lactamase diluted in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over the measurement period.
  - **Substrate Solution:** Nitrocefin dissolved in DMSO and then diluted in assay buffer to various concentrations bracketing the  $K_m$  value.
  - **Inhibitor Solution:** **MB076** dissolved in DMSO and serially diluted in assay buffer to a range of concentrations.
- **Procedure:**
  - The assay is performed in a 96-well microplate format.
  - To each well, add the ADC enzyme solution and varying concentrations of the inhibitor (**MB076**). An enzyme control without inhibitor is also included.

- The plate is incubated at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding to reach equilibrium.
- The reaction is initiated by adding the nitrocefin substrate solution to all wells.
- The absorbance at 490 nm is measured immediately and then kinetically over a period of 5-10 minutes using a microplate reader.
- Data Analysis:
  - The initial reaction velocities ( $v_0$ ) are calculated from the linear portion of the absorbance versus time plots.
  - To determine the inhibition constant ( $K_i$ ), the data is fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis software (e.g., GraphPad Prism). The  $K_i$  is calculated from the equation:  $v = (V_{max} * [S]) / (K_m(1 + [I]/K_i) + [S])$ , where  $[S]$  is the substrate concentration and  $[I]$  is the inhibitor concentration.

## Antimicrobial Susceptibility Testing (AST)

- Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of cephalosporins against bacteria expressing ADC  $\beta$ -lactamases, in the presence and absence of **MB076**, according to CLSI guidelines.[\[1\]](#)[\[10\]](#)
- Materials:
  - Bacterial Strains: E. coli transformed with plasmids encoding the respective ADC variants.
  - Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  - Antibiotics: Stock solutions of cephalosporins (e.g., ceftazidime, cefotaxime).
  - Inhibitor: Stock solution of **MB076**.
  - 96-well microtiter plates.
- Procedure:

- Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- In a 96-well plate, prepare two-fold serial dilutions of the cephalosporin antibiotics in CAMHB.
- For the synergy experiment, a parallel set of dilutions is prepared in CAMHB containing a fixed, sub-inhibitory concentration of **MB076** (e.g., 10 mg/L).[\[1\]](#)[\[5\]](#)
- Inoculate all wells with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

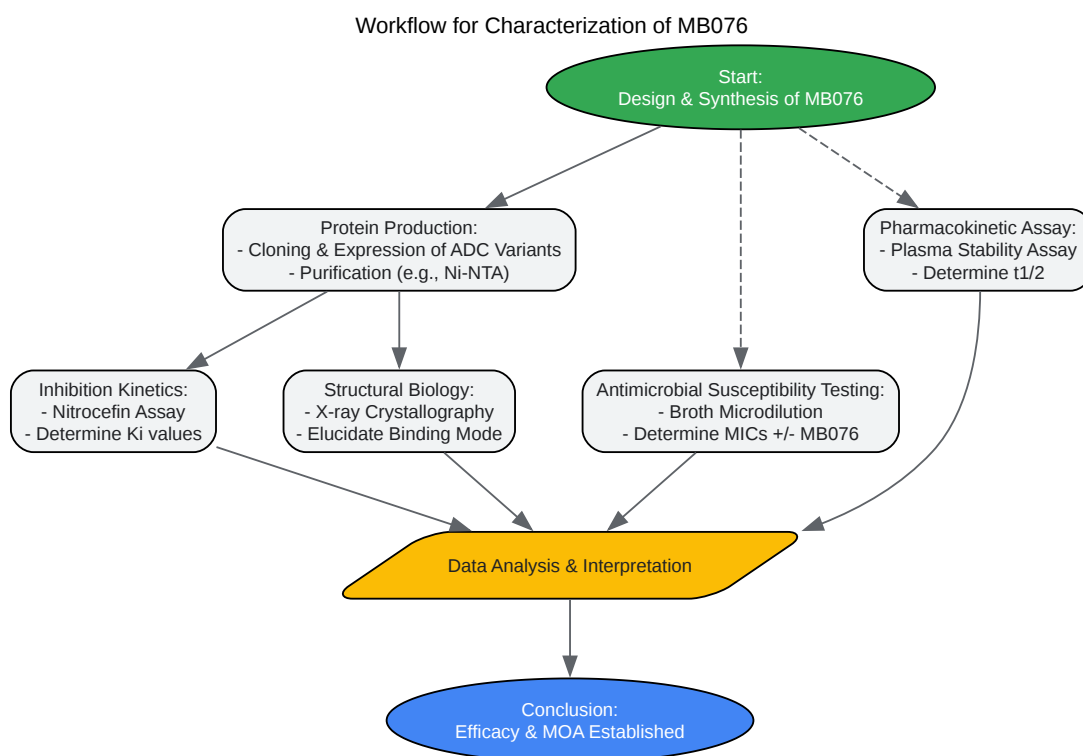
## Plasma Stability Assay

- Principle: This assay evaluates the stability of **MB076** in human plasma by measuring the disappearance of the parent compound over time.[\[3\]](#)[\[11\]](#)[\[12\]](#)
- Procedure:
  - **MB076** is incubated with pooled human plasma at 37°C.
  - Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
  - The enzymatic reaction in the aliquots is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates plasma proteins.
  - The samples are centrifuged to pellet the precipitated proteins.
  - The supernatant, containing the remaining **MB076**, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the compound.

- Data Analysis:
  - The percentage of **MB076** remaining at each time point is calculated relative to the concentration at time zero.
  - The natural logarithm of the percent remaining is plotted against time.
  - The slope of this line (k) is used to calculate the in vitro half-life ( $t_{1/2}$ ) using the formula:  
$$t_{1/2} = 0.693 / k.$$

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the inhibitory properties of **MB076**.



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General experimental workflow.

## Conclusion

**MB076** is a promising  $\beta$ -lactamase inhibitor that effectively neutralizes Class C ADC enzymes, a significant driver of antibiotic resistance in *Acinetobacter baumannii*. Its potent, reversible competitive mechanism of action, coupled with improved plasma stability, makes it a strong candidate for further development. The synergistic activity observed with established

cephalosporins highlights its potential to rejuvenate our existing antibiotic arsenal in the fight against multidrug-resistant bacterial infections. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and developers working on novel strategies to combat antimicrobial resistance.

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